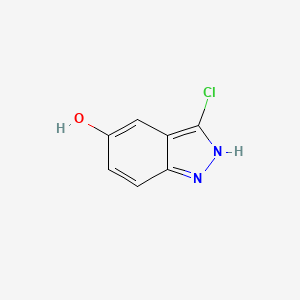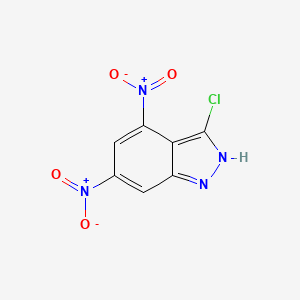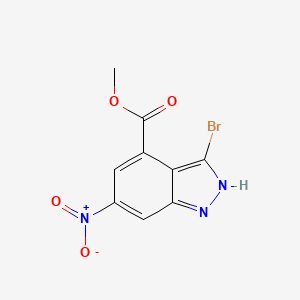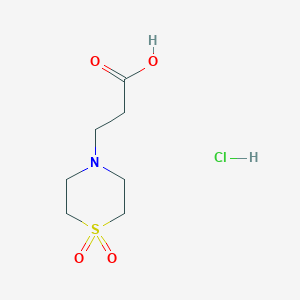
(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure includes an amino group, a chlorophenyl group, and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
Crystal Engineering and Physical Properties
- Baclofen's crystal structure, thermal analysis, and powder X-ray analysis have been explored, particularly in multicomponent crystals with various acids, highlighting its potential in crystal engineering (Báthori & Kilinkissa, 2015).
- Its molecular structure, vibrational spectra, and hyperpolarizability have been analyzed, offering insights into its physical and chemical characteristics (Muthu & Paulraj, 2012).
Enantiomeric Synthesis and Resolution
- Research has focused on the synthesis of both enantiomers of Baclofen using various chiral auxiliaries, contributing to the understanding of stereoselective synthesis (Camps, Muñoz-Torrero, & Sánchez, 2004).
- Enantioseparation of Baclofen and its analogs via diastereomeric salt formation has been demonstrated, providing a method for obtaining pure enantiomers (Chandrasekaran et al., 2022).
Chemical Synthesis and Derivatives
- Various methods have been employed in the synthesis of 3,4-disubstituted 4-aminobutanoic acids, including Baclofen, exploring its versatility in chemical synthesis (Vasil'eva et al., 2016).
- The preparative liquid chromatographic separation of its isomers has been developed, aiding in the purification and study of individual enantiomers (Vaccher, Berthelot, Flouquet, & Debaert, 1991).
Pharmacological Research
- While avoiding specific details on drug usage and side effects, it's noteworthy that studies have examined its pharmacological properties, such as its binding affinity and activity at various receptor sites, contributing to a broader understanding of its potential therapeutic applications (Karla et al., 1999).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-chlorophenylalanine.
Protection of Functional Groups: The amino group is often protected using a suitable protecting group like a carbamate.
Chain Extension: The protected amino acid undergoes chain extension through reactions such as alkylation or acylation.
Deprotection: The protecting group is removed to yield the free amino acid.
Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of the amino acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Protein Engineering: Utilized in studies involving protein engineering and modification.
Medicine:
Pharmaceutical Development: Explored for its potential in developing new drugs, particularly those targeting neurological conditions.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
3-Amino-4-(2-chlorophenyl)butanoic acid: The non-chiral version of the compound.
4-(2-Chlorophenyl)butanoic acid: Lacks the amino group, resulting in different reactivity and applications.
Uniqueness: ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial for its activity in biological systems, making it a valuable compound in medicinal chemistry and pharmaceutical development.
Propriétés
IUPAC Name |
(3R)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZZXSNVUMPBP-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647459 |
Source


|
| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268734-28-7 |
Source


|
| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














